BenchChemオンラインストアへようこそ!

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate

chiral building block peptidomimetic synthesis enantiomeric purity

Single-enantiomer (S-configuration) Cbz-protected L-valine cyclopentylamide for protease inhibitor synthesis. The cyclopentylamide moiety maps onto the P2–P3 region of cathepsin K inhibitors (US20050054819A1). Cbz group is orthogonal to Fmoc/t-Bu SPPS—stable to TFA, cleavable by hydrogenolysis—enabling convergent assembly. After deprotection, the free amine couples to electrophilic warheads (ketoamide, nitrile, epoxide) for cysteine protease screening. Serves as a key intermediate for HDAC probes when functionalized with a zinc-binding group. Commercially available alanine and isoleucine analogs enable systematic P2 pocket volume probing.

Molecular Formula C18H26N2O3
Molecular Weight 318.4 g/mol
CAS No. 1423037-55-1
Cat. No. B1416541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate
CAS1423037-55-1
Molecular FormulaC18H26N2O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H26N2O3/c1-13(2)16(17(21)19-15-10-6-7-11-15)20-18(22)23-12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12H2,1-2H3,(H,19,21)(H,20,22)/t16-/m0/s1
InChIKeyIAVPTJMDULLLRT-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate (CAS 1423037-55-1): Chiral Valinamide Building Block for Protease-Targeted Synthesis


Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate (CAS 1423037-55-1), synonym N-Cyclopentyl L-Z-Valinamide, is a single-enantiomer (S-configuration at the valine α-carbon) Cbz-protected valine cyclopentylamide with molecular formula C₁₈H₂₆N₂O₃ and molecular weight 318.41 g/mol . The compound belongs to the benzyl carbamate class and is commercially supplied as a ≥95% purity white crystalline solid intended exclusively for research and development use . Its core structure—a benzyloxycarbonyl (Cbz)-protected L-valine coupled to a cyclopentylamine—positions it as a chiral intermediate for synthesizing peptidomimetic protease inhibitors, wherein the cyclopentyl moiety mimics a hydrophobic P2/P3 pocket interaction element found in cathepsin K and HDAC inhibitor pharmacophores [1][2].

Procurement Risk: Why Interchanging Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate with a Close Structural Analog is Not Supported by Published Evidence


No published head-to-head comparison or quantitative selectivity dataset was identified for CAS 1423037-55-1 versus any structural analog. Within the broader benzyl carbamate series, small structural changes—such as replacing the 2-methylpropyl (valine) side chain with a 6-sulfanylhexyl group—produce a >9-fold shift in HDAC1 inhibitory potency (BDBM19148: IC₅₀ 130 nM vs. BDBM19134 thiolate analog 16a: HDAC1 IC₅₀ 1,210 nM), demonstrating that side-chain identity governs target engagement [1]. Without compound-specific comparative data for CAS 1423037-55-1, any analog substitution—including the alanine (CAS 261354-87-4), isoleucine, or cyclohexyl variants—proceeds at the user's risk, as differences in steric bulk, lipophilicity, and hydrogen-bonding capacity at the P2 position are known to alter protease recognition and metabolic stability in this chemotype [2]. Users must independently verify target-specific activity before replacing this compound with another Cbz-protected cyclopentylamide.

Quantitative Evidence Assessment for Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate: Comparator-Driven Differentiation


Chiral Purity as a Determinant of Synthetic Utility: (S)-Enantiomer vs. Racemic Mixtures in Peptidomimetic Assembly

CAS 1423037-55-1 is supplied exclusively as the single (S)-enantiomer (IUPAC: benzyl N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxobutan-2-yl]carbamate, InChI Key IAVPTJMDULLLRT-INIZCTEOSA-N) . The corresponding racemic mixture or (R)-enantiomer is not listed by major commercial suppliers for this CAS number. In the absence of published enantiomeric excess data for the target compound, the closest class-level evidence comes from related Cbz-protected amino acid cyclopentylamides, where the (S)-configuration preserves the L-amino acid stereochemistry required for canonical protease P1–S1 pocket recognition. For instance, in the SARS-CoV 3CLpro inhibitor series, benzyl carbamate derivatives with defined (S)-stereochemistry at the P1 position exhibited Kᵢ values of 306–512 nM, whereas racemization at this center is expected to abolish activity [1]. The procured single enantiomer thus eliminates the need for chiral resolution prior to downstream coupling.

chiral building block peptidomimetic synthesis enantiomeric purity

P2 Steric Parameter Differentiation: Valine (isopropyl) vs. Alanine (methyl) and Isoleucine (sec-butyl) Side Chains in Cyclopentylamide Series

The target compound's valine-derived isopropyl side chain (R = –CH(CH₃)₂) confers distinct steric and lipophilic properties compared to its closest commercially available analogs. Calculated Verloop sterimol parameters for the amino acid side chains are: L = 5.05 Å, B₁ = 3.17 Å, B₅ = 4.09 Å for valine (CAS 1423037-55-1); versus L = 4.27 Å, B₁ = 2.30 Å, B₅ = 3.09 Å for the alanine analog (CAS 261354-87-4); and L = 6.17 Å, B₁ = 3.17 Å, B₅ = 5.34 Å for the isoleucine analog [1]. These parameters are derived from the standard Verloop sterimol compilations for amino acid side chains and are not experimentally measured for the benzyl carbamate derivatives themselves. The valine analog occupies an intermediate steric volume that may optimally fill hydrophobic P2 pockets in cathepsin K and related cysteine proteases, where the S2 subsite accommodates medium-sized aliphatic side chains [2]. No experimental target-binding data exist to confirm this prediction for CAS 1423037-55-1.

QSAR steric parameter protease P2 pocket Verloop sterimol

Protecting-Group Strategy: Cbz (Z) vs. Boc Protection in Cyclopentylamide Series and Implications for Orthogonal Deprotection Sequences

CAS 1423037-55-1 bears a benzyloxycarbonyl (Cbz, Z) protecting group, which is cleavable by hydrogenolysis (H₂/Pd–C) or strong acid (HBr/AcOH), but stable to the trifluoroacetic acid (TFA) conditions used for Boc removal [1]. The structurally related Boc analog, tert-butyl N-[(1S)-1-(cyclopentylcarbamoyl)-6-sulfanylhexyl]carbamate (BDBM19134), requires TFA for deprotection and is stable to hydrogenolysis [2]. This orthogonal protecting-group profile enables sequential deprotection strategies in multi-step peptidomimetic syntheses where both Cbz- and Boc-protected intermediates are incorporated. No direct experimental comparison of the deprotection kinetics or yields between the Cbz-valine-cyclopentylamide and its Boc counterpart has been published.

orthogonal protection solid-phase peptide synthesis Cbz deprotection Boc deprotection

Cyclopentyl vs. Cyclohexyl N-Alkyl Amide: Conformational Rigidity and Crystallinity Differences Relevant to Solid-Phase Handling

The target compound's cyclopentylamide group (5-membered ring) offers greater conformational rigidity than the cyclohexyl analog (6-membered ring, CAS not located for direct Cbz-Val-cyclohexylamide), a property that can enhance binding entropy when the cyclopentyl moiety is transferred to the final inhibitor scaffold [1]. The cyclopentyl carbamate chemotype has been exploited in HDAC inhibitors (BDBM19148: IC₅₀ 130 nM for HDAC1) and cathepsin K inhibitors (US20050054819A1) precisely because the cyclopentyl ring restricts rotational freedom at the amide bond relative to acyclic or cyclohexyl alternatives [2][3]. No quantitative crystallinity, solubility, or melting point data were located for the cyclohexyl analog, precluding a numerical comparison. The target compound is described by vendors as a white crystalline solid, a physical form advantageous for accurate weighing and long-term storage in solid-phase synthesis workflows .

conformational restriction crystallinity solid-phase synthesis cyclopentyl vs cyclohexyl

Research Application Scenarios for Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate Based on Available Evidence


Synthesis of Cathepsin K P2–P3 Peptidomimetic Inhibitor Libraries via Cbz-Deprotection and Amide Coupling

The valine-cyclopentylamide core maps onto the P2–P3 region of cathepsin K ketoamide inhibitors described in US20050054819A1, where a cyclopentyl P3 group contributes to S3 pocket occupancy [1]. Researchers can deprotect the Cbz group via hydrogenolysis and couple the resulting free amine to diverse electrophilic warheads (e.g., ketoamide, nitrile, or epoxide) to generate focused libraries for cysteine protease screening.

Orthogonal Protection Strategy in Multi-Step Solid-Phase Peptidomimetic Assembly

Because the Cbz group is stable to TFA but cleavable by hydrogenolysis, this building block can be incorporated into Fmoc/t-Bu solid-phase peptide synthesis (SPPS) schemes where Boc groups elsewhere in the sequence require TFA-mediated removal [1]. This orthogonality avoids premature deprotection and enables convergent assembly of complex protease inhibitor scaffolds.

HDAC Inhibitor Probe Development Using Cyclopentyl Carbamate Pharmacophore

The cyclopentyl carbamate motif has demonstrated nanomolar potency against HDAC isoforms (BDBM19148: HDAC1 IC₅₀ 130 nM; BDBM19134: HDAC6 IC₅₀ 29 nM) [2][3]. While the target compound itself lacks a zinc-binding group (ZBG) and is therefore not an HDAC inhibitor, it serves as a key intermediate for introducing a cyclopentylamide recognition element into next-generation HDAC probes, provided the user appends an appropriate ZBG (e.g., hydroxamic acid or thiol) after Cbz removal.

Steric SAR Exploration of Protease P2 Pocket Tolerance Using Valine, Alanine, and Isoleucine Analog Panel

The commercial availability of the valine (CAS 1423037-55-1), alanine (CAS 261354-87-4), and isoleucine analogs as discrete single-enantiomer building blocks allows parallel synthesis of a P2 scan library [1]. The quantified Verloop sterimol differences (ΔB₅ up to 2.25 Å between alanine and isoleucine extremes) [4] enable systematic probing of S2 pocket volume in a target protease without de novo custom synthesis of each side-chain variant.

Quote Request

Request a Quote for Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.